(Dhq)2aqn

Description

The exact mass of the compound (Dhq)2aqn is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Dhq)2aqn suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dhq)2aqn including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

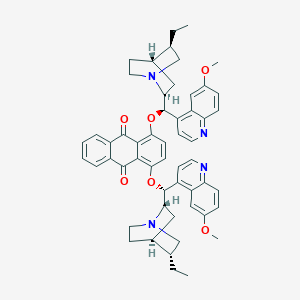

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCFYUDCVYJQRN-KESJXZTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176097-24-8 |

Source

|

| Record name | 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176097-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (DHQ)2AQN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Dhq)2aqn structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of (DHQ)₂AQN

Abstract

(DHQ)₂AQN, or hydroquinine anthraquinone-1,4-diyl diether, stands as a prominent member of the cinchona alkaloid-derived ligands, which are cornerstones in the field of asymmetric catalysis.[1][2] This dimeric ligand, featuring two dihydroquinine units tethered to a rigid anthraquinone core, has demonstrated exceptional efficacy, particularly in stereoselective reactions such as asymmetric dihydroxylation.[1][2][3] This technical guide provides a comprehensive exploration of the molecular architecture and definitive stereochemistry of (DHQ)₂AQN. We will dissect its constituent parts, elucidate the absolute configuration of its multiple chiral centers, and discuss the causal relationship between its rigid, C₂-symmetric-like design and its function. Furthermore, this guide details the key analytical methodologies and protocols essential for its characterization, offering researchers and drug development professionals a foundational understanding of this critical catalytic tool.

Introduction to (DHQ)₂AQN: A Keystone Ligand in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a central theme in modern chemistry, driven by the often dramatically different physiological effects of stereoisomers in pharmaceuticals and agrochemicals. Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, represents the most elegant and efficient strategy to achieve this.

The Cinchona Alkaloid Family: A Legacy of Chirality

Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, are renowned for their historical role as antimalarial agents, with quinine being the most famous example.[4] For synthetic chemists, their true value lies in their inherent and complex chirality. These molecules exist as pseudoenantiomeric pairs (e.g., quinine and quinidine), providing ready access to catalysts that can generate either enantiomer of a desired product.[5] Their rigid bicyclic structure and multiple functional groups make them versatile scaffolds for catalyst design.[4]

Emergence of Dimeric Ligands: The Rationale for (DHQ)₂AQN

Early work with monomeric cinchona alkaloids demonstrated their potential but often yielded only moderate enantioselectivity.[5] The critical breakthrough came from the realization that linking two alkaloid units via a rigid spacer could create a more defined and sterically demanding chiral environment. This design principle led to the development of dimeric ligands like (DHQ)₂PHAL and, subsequently, (DHQ)₂AQN. The anthraquinone (AQN) linker in (DHQ)₂AQN provides a rigid, U-shaped cleft that is crucial for binding substrates in a highly specific orientation, thereby enhancing stereochemical communication during the catalytic event.

Significance and Applications

(DHQ)₂AQN is most famously employed as a chiral ligand in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[1][6] In this process, it coordinates to an osmium center, forming a chiral catalytic species that delivers two hydroxyl groups to a specific face of a prochiral olefin with high enantioselectivity. Its utility extends to other asymmetric transformations, making it an invaluable tool for the synthesis of chiral diols, which are common structural motifs in natural products and pharmaceutical agents.[2]

Molecular Architecture of (DHQ)₂AQN

The structure of (DHQ)₂AQN is a deliberate fusion of three key components, each playing a distinct role in its overall function. Its molecular formula is C₅₄H₅₆N₄O₆, with a corresponding molecular weight of approximately 857.05 g/mol .[7][8]

Core Components: A Trifecta of Functionality

-

2.1.1 The Dihydroquinine (DHQ) Units: Chiral Scaffolds The two dihydroquinine (DHQ) moieties are the sources of chirality. DHQ is structurally similar to quinine, but the vinyl group at the C3 position of the quinuclidine ring is hydrogenated to an ethyl group.[3] This modification enhances the ligand's stability without compromising its fundamental stereochemical framework. Each DHQ unit contains a flat, aromatic quinoline ring and a rigid, three-dimensional quinuclidine bicyclic amine system, which are responsible for directing the approach of reactants.[3]

-

2.1.2 The Anthraquinone (AQN) Linker: A Rigid Spacer The 1,4-anthraquinone core is a planar and conformationally rigid aromatic system. Its role is not merely to connect the two DHQ units but to hold them at a fixed distance and orientation. This rigidity is paramount; it prevents non-productive conformations and creates a well-defined chiral pocket essential for high enantioselectivity.

Connectivity and Constitution: The Ether Linkage

The two dihydroquinine units are covalently bonded to the anthraquinone core via ether linkages. Specifically, the C9 hydroxyl group of each DHQ molecule displaces a substituent at the 1 and 4 positions of the anthraquinone ring, forming a diether bridge. This precise connectivity is confirmed by its formal chemical name: hydroquinine anthraquinone-1,4-diyl diether.[1][2]

Visualization of Molecular Architecture

The following diagram illustrates the connectivity of the core components in (DHQ)₂AQN.

Caption: Molecular architecture of (DHQ)₂AQN.

The Stereochemical Landscape of (DHQ)₂AQN

The catalytic power of (DHQ)₂AQN is derived directly from its well-defined three-dimensional structure. Understanding its stereochemistry is therefore critical to predicting and rationalizing its behavior in asymmetric reactions.

Defining Absolute Configuration: IUPAC Nomenclature and Stereodescriptors

The unambiguous stereochemistry of (DHQ)₂AQN is captured in its IUPAC name: 1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione .[7] This nomenclature assigns the absolute configuration (R or S) to each stereocenter within the molecule according to Cahn-Ingold-Prelog priority rules.

Analysis of Chiral Centers within the Dihydroquinine Moiety

Each dihydroquinine unit possesses five main stereocenters, but the most influential in catalysis are those on the quinuclidine ring and the C9 carbon, which links the quinoline and quinuclidine systems. The specific configuration of these centers dictates the spatial arrangement of the bulky substituents that form the chiral pocket. The hydrogenation of the vinyl group in quinine to the ethyl group in dihydroquinine does not alter the configuration of the pre-existing stereocenters.[3]

The Concept of Pseudoenantiomers: (DHQ)₂AQN vs. (DHQD)₂AQN

In the world of cinchona alkaloids, dihydroquinidine (DHQD) is the pseudoenantiomer of dihydroquinine (DHQ). They are diastereomers, not true enantiomers, because while the stereochemistry is opposite at the catalytically crucial C8 and C9 positions, it remains the same at other centers. The corresponding dimeric ligand, (DHQD)₂AQN, has the IUPAC name 1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione.[9] This subtle yet critical difference means that (DHQD)₂AQN typically catalyzes the formation of the opposite product enantiomer compared to (DHQ)₂AQN, making the pair exceptionally valuable for accessing either chiral outcome.[5]

Stereochemical Relationship Diagram

This diagram highlights the key stereocenters that define the chiral environment of the ligand.

Caption: Key stereocenters in a single DHQ unit.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of (DHQ)₂AQN.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [2][7][8] |

| Molecular Weight | 857.05 g/mol | [7][8] |

| CAS Number | 176097-24-8 | [1][2][7] |

| Appearance | Solid; white to beige crystalline powder | [6] |

| Melting Point | 175-180 °C | |

| Optical Rotation | [α]²⁰/D +495° (c = 1 in chloroform) |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within the molecule.[10]

-

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the constitution of organic molecules in solution. For (DHQ)₂AQN, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for full signal assignment, confirming the presence of the dihydroquinine and anthraquinone moieties and their connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of (DHQ)₂AQN and dissolve in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR: Obtain a quantitative spectrum to observe proton signals, their integrations, and coupling patterns. Key diagnostic signals include those for the aromatic protons on the quinoline and anthraquinone rings, the methoxy group protons, and the aliphatic protons of the quinuclidine and ethyl groups.

-

¹³C NMR: Acquire a proton-decoupled spectrum to identify all unique carbon environments.

-

2D NMR: Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to establish connectivity between protons and carbons, confirming the overall structure. The HMBC spectrum is particularly crucial for confirming the C9-O-C(AQN) ether linkage.

-

-

4.2.2 Vibrational Spectroscopy (FT-IR) Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (DHQ)₂AQN would show characteristic absorption bands for C=O stretching (from the anthraquinone ketones), C-O-C stretching (ether linkages), aromatic C=C stretching, and C-H stretching vibrations.

-

4.2.3 Electronic Spectroscopy (UV-Vis) UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (DHQ)₂AQN in a solvent like methanol shows characteristic absorption bands corresponding to the π-π* transitions of the extensive aromatic systems of the quinoline and anthraquinone components.[11]

Chiroptical Properties

These techniques are sensitive to the molecule's chirality and are essential for confirming its stereochemical identity.

-

4.3.1 Specific Rotation Specific rotation measures the extent to which a chiral compound rotates plane-polarized light. The reported positive value of +495° for (DHQ)₂AQN is a key physical constant that confirms its bulk enantiomeric purity and identity.

-

4.3.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is exceptionally sensitive to the three-dimensional arrangement of chromophores. The CD spectrum of (DHQ)₂AQN would provide a unique fingerprint directly related to its absolute configuration, which could be compared to theoretical calculations or data from its pseudoenantiomer, (DHQD)₂AQN, which would be expected to show a mirror-image spectrum.

The Definitive Method: Single-Crystal X-ray Diffraction

While spectroscopic methods confirm connectivity and chiroptical methods confirm bulk chirality, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule, including the absolute configuration of every stereocenter.[12][13] It is the gold standard for structural elucidation.

-

4.4.1 Principle and Significance for Stereochemical Assignment By diffracting X-rays off a single, well-ordered crystal, one can calculate an electron density map of the molecule.[12][14] Fitting the known atoms into this map yields precise bond lengths, bond angles, and torsional angles. Crucially, through anomalous dispersion effects (the Friedel's law breakdown), the technique can be used to determine the absolute configuration without reference to any other chiral standard, providing the ultimate proof of stereochemistry.[13]

-

4.4.2 Workflow for Structure Elucidation

-

4.4.3 Experimental Protocol: Crystallization and Data Acquisition

-

Purification: Ensure the (DHQ)₂AQN sample is of the highest possible purity (>98%) through techniques like column chromatography or recrystallization.

-

Crystallization Screening: Screen a wide range of solvents and solvent mixtures (e.g., chloroform/methanol, dichloromethane/hexanes) for crystal growth. The goal is to find conditions that lead to slow precipitation, favoring the formation of large, well-ordered single crystals. [13]Common methods include slow evaporation, vapor diffusion, and solvent layering.

-

Crystal Selection and Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head. [12] 4. Data Collection: Place the mounted crystal in a diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect a full sphere of diffraction data.

-

Data Processing and Structure Solution: Process the diffraction pattern to obtain a list of reflection intensities. [12]Use specialized software to solve the phase problem and generate an initial electron density map.

-

Model Building and Refinement: Build an atomic model into the electron density map and refine it against the experimental data until the model converges with low R-factors, confirming a high-quality structural solution. [14]

-

Conclusion and Future Outlook

(DHQ)₂AQN is a masterpiece of rational ligand design, leveraging the inherent chirality of natural cinchona alkaloids within a rigid, dimeric framework to achieve exceptional levels of stereocontrol. Its structure is defined by two dihydroquinine units linked at their C9 positions to a 1,4-anthraquinone spacer. The absolute stereochemistry, unambiguously defined by its IUPAC name and confirmable by X-ray crystallography, is the ultimate source of its catalytic efficacy. A multi-technique approach, combining spectroscopy, chiroptical measurements, and diffraction, is essential for its complete characterization. As chemists continue to push the boundaries of asymmetric synthesis, the foundational principles embodied in the structure of (DHQ)₂AQN will undoubtedly inspire the design of next-generation catalysts with even greater efficiency and selectivity.

References

-

Bolm, C., & Legros, J. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(10), 766-774. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10985735, (Dhq)2aqn. Retrieved from [Link]

-

Yeboah, E. M., Yeboah, S. O., & Singh, G. S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of the Chemical Society of Pakistan, 38(5), 957-987. [Link]

-

Lu, S., & Deng, L. (2006). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 128(51), 16474–16475. [Link]

-

Wang, Y., et al. (2014). Silver(I)-directed growth of metal-organic complex nanocrystals with bidentate ligands of hydroquinine anthraquinone-1,4-diyl diethers as linkers at the water-chloroform interface. ResearchGate. [Link]

-

Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

-

Rossi, S., & Benaglia, M. (2020). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 25(21), 5032. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11018331, (Dhqd)2aqn. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Dihydroquinine Base. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). X Ray crystallography. PubMed Central. [Link]

-

Buchler GmbH. (n.d.). 1,4-Bis(9-O-Dihydroquininyl)Phthalazine - (DHQ)2PHAL. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

Proteopedia. (2022). X-ray crystallography. Retrieved from [Link]

Sources

- 1. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 4. dovepress.com [dovepress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (DHQ)2PHAL - 1,4-Bis(9-O-Dihydroquininyl)Phthalazine - Buchler GmbH [buchler-gmbh.com]

- 7. (Dhq)2aqn | C54H56N4O6 | CID 10985735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. (Dhqd)2aqn | C54H56N4O6 | CID 11018331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 11. researchgate.net [researchgate.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

The Anthraquinone Bridge: A Technical Guide to (DHQ)2AQN in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral ligands, capable of inducing stereoselectivity in chemical transformations, are the cornerstone of this endeavor. Among the pantheon of privileged chiral ligands, those derived from cinchona alkaloids have established themselves as remarkably versatile and effective. This technical guide provides an in-depth exploration of 1,4-bis(9-O-dihydroquininyl)anthraquinone , commonly abbreviated as (DHQ)2AQN . We will dissect its structural nuances, delve into its primary applications, and provide field-proven insights into its practical use, empowering researchers to leverage its full potential in asymmetric catalysis.

(DHQ)2AQN: Structure, Properties, and the Significance of the Anthraquinone Linker

(DHQ)2AQN is a dimeric cinchona alkaloid ligand where two dihydroquinine (DHQ) units are tethered by a rigid anthraquinone linker.[1] Dihydroquinine, a hydrogenated derivative of quinine, provides the essential chiral scaffold.[2] The defining feature of (DHQ)2AQN, however, is its anthraquinone bridge, which distinguishes it from other popular dimeric cinchona alkaloid ligands such as those with phthalazine ((DHQ)2PHAL) or pyrimidine ((DHQ)2PYR) linkers.[2][3]

| Property | Value | Source |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |

| Molecular Weight | 857.05 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 175-180 °C | [4] |

| Optical Activity | [α]20/D +495° (c=1 in chloroform) | [4] |

| CAS Number | 176097-24-8 | [4] |

The anthraquinone linker is not a passive component. Its rigid, planar structure pre-organizes the two DHQ units into a specific C2-symmetric conformation. This creates a well-defined chiral pocket around the catalytic metal center, which is crucial for achieving high levels of enantiofacial discrimination.[5] Furthermore, the electronic properties of the anthraquinone system can influence the reactivity of the catalyst complex.

Core Application: Sharpless Asymmetric Dihydroxylation (AD)

The most prominent application of (DHQ)2AQN is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[6][7] This powerful transformation converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[8] The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[9]

The commercially available "AD-mix" formulations contain the osmium catalyst, the co-oxidant, and the chiral ligand.[6][10] The mixture containing (DHQ)2AQN or its pseudo-enantiomer (DHQD)2AQN provides a convenient and reliable method for performing asymmetric dihydroxylations.

The Catalytic Cycle and Mechanism of Stereoselection

The mechanism of the Sharpless AD has been extensively studied.[6] The reaction proceeds through a catalytic cycle that begins with the formation of a chiral complex between osmium tetroxide and the (DHQ)2AQN ligand.[9] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[6][11] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to complete the cycle.[6][9]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The enantioselectivity of the reaction is dictated by the facial selectivity of the alkene's approach to the chiral osmium-ligand complex. The U-shaped binding pocket created by the (DHQ)2AQN ligand preferentially accommodates the alkene in an orientation that exposes one of its two prochiral faces to the osmium center, leading to the formation of one enantiomer of the diol in excess.[6] A useful mnemonic device helps predict the stereochemical outcome based on the substitution pattern of the alkene and the choice of ligand (DHQ or DHQD).[8]

Substrate Scope and Performance

(DHQ)2AQN has proven to be a superior ligand for the asymmetric dihydroxylation of many classes of olefins, particularly those bearing aliphatic substituents or heteroatoms in the allylic position.

| Olefin Substrate | Product | ee (%) with (DHQ)2AQN | Reference |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | [3] |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 92 | [3] |

| 1-Decene | (R)-1,2-Decanediol | 97 | Sigma-Aldrich |

Note: The enantiomeric excess (ee) values are representative and can be influenced by specific reaction conditions.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene

Materials:

-

AD-mix-α (containing (DHQ)2PHAL, but the procedure is analogous for a mix prepared with (DHQ)2AQN)

-

tert-Butanol

-

Water

-

Styrene

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL per mmol of olefin) is cooled to 0 °C in an ice bath.

-

AD-mix-α (or a custom mixture containing (DHQ)2AQN) (approx. 1.4 g per mmol of olefin) is added to the cold solvent with vigorous stirring.

-

Styrene (1 mmol) is added to the stirred mixture.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (approx. 1.5 g per mmol of olefin) and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the chiral diol.

Asymmetric Aminohydroxylation (AA): A Change in Regioselectivity

Beyond dihydroxylation, (DHQ)2AQN is a valuable ligand in the Sharpless Asymmetric Aminohydroxylation (AA) reaction, which provides access to chiral 1,2-amino alcohols.[5][12] This transformation is highly valuable in the synthesis of pharmaceuticals and natural products.[13]

An important discovery was that the anthraquinone-based ligands, (DHQ)2AQN and its pseudo-enantiomer (DHQD)2AQN, can induce a different regioselectivity compared to the more common phthalazine (PHAL) analogs.[5] For certain substrates, such as cinnamates, the use of (DHQ)2AQN can favor the formation of the β-amino-α-hydroxy ester, whereas (DHQ)2PHAL favors the α-amino-β-hydroxy regioisomer.[14] This altered substrate orientation within the ligand's binding pocket, without compromising the enantiofacial selectivity, provides a powerful tool for controlling the regiochemical outcome of the reaction.[5]

Caption: Ligand-controlled regioselectivity in the AA of cinnamates.

Expanding the Synthetic Toolkit: Other Asymmetric Transformations

The utility of (DHQ)2AQN extends beyond oxidation reactions. Its ability to form well-defined chiral environments has been exploited in other asymmetric transformations:

-

Desymmetrization of Cyclic Anhydrides: (DHQ)2AQN has been successfully employed as a catalyst for the enantioselective desymmetrization of prochiral cyclic anhydrides through alcoholysis. This method provides access to synthetically valuable chiral monoesters with high enantiomeric excesses.

-

Asymmetric Cyanation: As a chiral Lewis base, (DHQ)2AQN can catalyze the asymmetric cyanation of ketones, yielding tertiary cyanohydrins, which are versatile building blocks in organic synthesis.[15]

-

Substitution Reactions: (DHQ)2AQN has been shown to catalyze the asymmetric substitution of isatin-derived hydrazones with Morita-Baylis-Hillman adducts, providing a route to enantioenriched azo compounds.[16][17]

Conclusion and Future Outlook

(DHQ)2AQN has firmly established itself as a powerful and versatile chiral ligand in the arsenal of the synthetic organic chemist. Its unique anthraquinone linker imparts distinct structural and electronic properties that translate into high enantioselectivity and, in some cases, unique regioselectivity in key asymmetric transformations. While its role in the Sharpless Asymmetric Dihydroxylation and Aminohydroxylation is well-documented, ongoing research continues to unveil new applications for this remarkable catalyst. For researchers, scientists, and drug development professionals, a thorough understanding of (DHQ)2AQN's capabilities is essential for the rational design and efficient execution of modern asymmetric syntheses.

References

-

Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). Retrieved January 17, 2026, from [Link]

-

1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. (n.d.). Retrieved January 17, 2026, from [Link]

-

(Dhq)2aqn | C54H56N4O6 | CID 10985735 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed. (2014). The Journal of Organic Chemistry, 79(8), 3519-3528. [Link]

- Bolm, C., & Gerlach, A. (1998). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids.

-

The Sharpless Asymmetric Aminohydroxylation - Sussex Drug Discovery Centre. (2016). Retrieved January 17, 2026, from [Link]

-

(DHQ)2AQN-Catalyzed Asymmetric Substitution of Isatin-Derived Hydrazones with O-Boc-Protected Morita–Baylis–Hillman Adducts: A Strategy for Synthesizing Enantioenriched Azo Compounds Incorporating an Oxindole Scaffold | The Journal of Organic Chemistry - ACS Publications. (2014). Retrieved January 17, 2026, from [Link]

-

Aminohydroxylation of Olefins: Development and Applications - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

- Heravi, M. M., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(12), 6346-6386.

-

Asymmetric Dihydroxylation - Buchler GmbH. (n.d.). Retrieved January 17, 2026, from [Link]

- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (2018). Molecules, 23(8), 2039.

-

Absorption spectra. (a) Ligand of (DHQ)2AQN in the methanol solution... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Dihydroquinine Base - Fine Chemical - Buchler GmbH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless Asymmetric Dihydroxylation: The Essential Role of (DHQ)2PHAL. (2025). Retrieved January 17, 2026, from [Link]

-

(DHQ) 2 ‐ and (DHQD) 2 ‐PHAL - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless catalytic asymmetric aminohydroxylation for preparing the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage - Arabian Journal of Chemistry. (2023). Arabian Journal of Chemistry, 16(11), 105232.

-

Aminohydroxylation - Buchler GmbH. (n.d.). Retrieved January 17, 2026, from [Link]

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.

-

Considerations in Pursuing Reaction Scope Generality - PMC - NIH. (2025). Retrieved January 17, 2026, from [Link]

-

Exclusive Review Papers in Catalytic Materials - MDPI. (2024). Retrieved January 17, 2026, from [Link]

Sources

- 1. (Dhq)2aqn | C54H56N4O6 | CID 10985735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (DHQ)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 10. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Aminohydroxylation - Buchler GmbH [buchler-gmbh.com]

- 13. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Chiral Catalyst (DHQ)2AQN: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of the cinchona alkaloid-derived ligand, (DHQ)2AQN (CAS Number: 176097-24-8), a cornerstone in modern asymmetric synthesis.

Introduction

(DHQ)2AQN, chemically known as 1,4-bis(9-O-dihydroquinine)anthraquinone, is a C2-symmetric chiral ligand derived from the natural cinchona alkaloid, dihydroquinine.[1][2] It has emerged as a privileged catalyst in the field of asymmetric synthesis, renowned for its ability to induce high stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive technical overview of (DHQ)2AQN, designed for researchers, scientists, and drug development professionals who seek to leverage its capabilities in the synthesis of complex, enantiomerically pure molecules.

Initially developed as part of the Sharpless Asymmetric Dihydroxylation (AD) reaction, the applications of (DHQ)2AQN have expanded significantly, making it a versatile tool for the construction of chiral building blocks essential for the pharmaceutical and fine chemical industries.[1][3][4] Its robust performance, commercial availability, and the predictability of its stereochemical outcomes have solidified its position in the synthetic chemist's toolbox.

Physicochemical Properties

(DHQ)2AQN is a solid, typically appearing as a light yellow to green-yellow powder.[5] Its structural rigidity and defined chiral pockets are key to its efficacy as a stereochemical controller. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 176097-24-8 | [1] |

| Molecular Formula | C54H56N4O6 | [1] |

| Molecular Weight | 857.05 g/mol | |

| Melting Point | ~160 °C (decomposes) | [5] |

| Appearance | Light yellow to green-yellow solid | [5] |

| Solubility | Soluble in chloroform and other common organic solvents. | |

| Optical Rotation | [α]20/D +495° (c = 1 in chloroform) |

Synthesis and Characterization

The synthesis of (DHQ)2AQN involves the nucleophilic substitution reaction between dihydroquinine (DHQ) and a suitable 1,4-disubstituted anthraquinone derivative. While specific, detailed, and publicly available peer-reviewed synthesis protocols are not abundant, the general principle involves the formation of an ether linkage between the C9 hydroxyl group of two dihydroquinine molecules and the 1 and 4 positions of the anthraquinone core.

A plausible synthetic route would involve the deprotonation of the C9 hydroxyl group of dihydroquinine using a strong base to form the corresponding alkoxide, which then displaces leaving groups (such as halides) on the 1,4-disubstituted anthraquinone.

Characterization of (DHQ)2AQN is crucial to confirm its identity and purity. The primary analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. Key diagnostic signals would include those from the aromatic protons of the quinoline and anthraquinone moieties, the aliphatic protons of the quinuclidine core, and the methoxy group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the C-O-C ether linkages, aromatic C-H and C=C bonds, and the carbonyl groups of the anthraquinone core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Optical Rotation: Measurement of the specific rotation confirms the enantiopurity of the ligand.

Mechanism of Action in Asymmetric Catalysis

The efficacy of (DHQ)2AQN as a chiral ligand lies in its ability to create a well-defined chiral environment around a metal center, most notably osmium in the Sharpless Asymmetric Dihydroxylation. The two dihydroquinine units are held in a specific orientation by the rigid anthraquinone linker, forming a chiral binding pocket.

In the case of the Sharpless AD reaction, the ligand coordinates to osmium tetroxide, forming a chiral catalyst complex. This complex then approaches the prochiral olefin from a specific face, dictated by the stereochemistry of the ligand. The reaction is believed to proceed through a [3+2] cycloaddition mechanism, forming a five-membered osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the desired chiral diol and regenerates the osmium catalyst.[1][3]

Figure 1: A simplified diagram illustrating the catalytic cycle of the Sharpless Asymmetric Dihydroxylation reaction, highlighting the role of the (DHQ)2AQN ligand.

Applications in Organic Synthesis

The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation of a wide range of olefins. This reaction provides a reliable method for the synthesis of enantiomerically enriched vicinal diols, which are versatile chiral building blocks for the synthesis of natural products, pharmaceuticals, and other fine chemicals.

Beyond dihydroxylation, (DHQ)2AQN has also been successfully employed as a catalyst in other asymmetric transformations, including the synthesis of enantioenriched azo compounds.[6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

(DHQ)2AQN ligand

-

Potassium osmate(VI) dihydrate (K2OsO4·2H2O)

-

Potassium ferricyanide(III) (K3[Fe(CN)6])

-

Potassium carbonate (K2CO3)

-

tert-Butanol

-

Water

-

Olefin substrate

-

Sodium sulfite (Na2SO3)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add potassium ferricyanide(III) (3.0 eq.), potassium carbonate (3.0 eq.), and a 1:1 mixture of tert-butanol and water.

-

Stir the mixture vigorously until the solids are dissolved.

-

Add the (DHQ)2AQN ligand (typically 0.01-0.05 eq.) and potassium osmate(VI) dihydrate (typically 0.002-0.01 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the olefin substrate (1.0 eq.) to the cooled, stirring mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography.

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. (DHQD)2AQN 95 176298-44-5 [sigmaaldrich.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Mechanism of (DHQ)2AQN Catalysis: An In-Depth Technical Guide for Asymmetric Dihydroxylation

Introduction: The Pursuit of Chirality in Drug Discovery and Development

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers have driven the development of robust asymmetric catalytic methodologies. Among these, the Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone achievement, enabling the predictable and highly enantioselective synthesis of vicinal diols from a wide array of prochiral olefins.[1][2]

At the heart of this powerful transformation lies a chiral ligand that orchestrates the stereochemical outcome of the reaction. While the phthalazine (PHAL) bridged cinchona alkaloid derivatives, (DHQ)₂PHAL and (DHQD)₂PHAL, are the most well-known ligands, a diverse family of these "Sharpless ligands" has been developed to fine-tune reactivity and selectivity for specific substrate classes. This technical guide delves into the mechanism of action of a particularly effective, yet perhaps less commonly discussed, ligand: 1,4-bis(9-O-dihydroquininyl)anthraquinone, or (DHQ)₂AQN.[3][4] Through a detailed exploration of the catalytic cycle, factors influencing enantioselectivity, and a practical experimental protocol, we will illuminate the nuances of (DHQ)₂AQN catalysis for researchers, scientists, and drug development professionals seeking to leverage this potent tool in their synthetic endeavors.

The Core of Asymmetric Induction: The (DHQ)₂AQN Ligand

The (DHQ)₂AQN ligand is a dimeric cinchona alkaloid derivative where two dihydroquinine (DHQ) units are tethered together by a rigid anthraquinone (AQN) linker.[5] The dihydroquinine moiety, a hydrogenated derivative of the natural product quinine, possesses multiple stereocenters that create a chiral environment around the catalytic osmium center. The anthraquinone linker, in contrast to the more common phthalazine linker, offers a distinct electronic and steric profile that can significantly influence the catalytic activity and enantioselectivity, particularly for certain classes of olefins.[3]

The rationale behind the design of dimeric cinchona alkaloid ligands lies in the concept of "ligand-accelerated catalysis." The binding of the chiral ligand to the osmium tetroxide not only creates a chiral pocket but also dramatically accelerates the rate of the dihydroxylation reaction compared to the uncatalyzed pathway. This acceleration is crucial for the efficiency of the catalytic cycle and for minimizing background reactions that could erode the enantiomeric excess of the product.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process, and the mechanism with the (DHQ)₂AQN ligand follows the same fundamental steps. The reaction is typically carried out using a pre-packaged mixture known as an "AD-mix," which contains the osmium catalyst, the chiral ligand, a stoichiometric re-oxidant (typically potassium ferricyanide), and a base (potassium carbonate).[2]

The currently accepted mechanism involves a [3+2]-cycloaddition of the osmium tetroxide to the alkene, a pathway that has been supported by extensive experimental and computational studies.[6]

Step 1: Formation of the Active Catalyst: The catalytic cycle begins with the coordination of the (DHQ)₂AQN ligand to osmium tetroxide (OsO₄) to form the chiral active catalyst. This complex possesses a defined three-dimensional structure that will dictate the facial selectivity of the subsequent dihydroxylation.

Step 2: [3+2] Cycloaddition: The alkene substrate approaches the active catalyst and undergoes a [3+2]-cycloaddition reaction. The chiral ligand creates a binding pocket that preferentially orients the alkene for attack on one of its two prochiral faces. This is the key enantioselective step of the reaction. The result is the formation of a cyclic osmate(VI) ester intermediate.[1]

Step 3: Hydrolysis: The cyclic osmate(VI) ester is then hydrolyzed, typically accelerated by the basic conditions provided by potassium carbonate. This step cleaves the osmium-oxygen bonds, releasing the desired chiral vicinal diol and a reduced osmium(VI) species.[1]

Step 4: Re-oxidation: To enable catalytic turnover, the reduced osmium(VI) species is re-oxidized back to the active osmium(VIII) state by a stoichiometric co-oxidant, most commonly potassium ferricyanide (K₃Fe(CN)₆).[2] This regenerated osmium species can then re-enter the catalytic cycle by coordinating with another molecule of the (DHQ)₂AQN ligand.

A potential side pathway, known as the "second cycle," can occur if the osmate ester is oxidized before it hydrolyzes. This leads to the formation of an osmium(VIII)-diol complex that can dihydroxylate another alkene, often with lower enantioselectivity.[1] The use of potassium ferricyanide as the re-oxidant in a biphasic solvent system helps to suppress this second cycle.[3]

Factors Influencing Enantioselectivity: The Role of the Anthraquinone Linker

The remarkable enantioselectivity of the Sharpless Asymmetric Dihydroxylation is a consequence of the intricate non-covalent interactions between the substrate and the chiral catalyst. The choice of the ligand's linker, in this case, anthraquinone, plays a pivotal role in defining the shape and electronic nature of the catalyst's binding pocket.

For many substrates, the (DHQ)₂AQN and its pseudoenantiomer (DHQD)₂AQN have been shown to provide superior enantioselectivities compared to the more traditional (DHQ)₂PHAL.[7] This is particularly true for unactivated terminal olefins.[3] The rigid and electron-deficient nature of the anthraquinone core is thought to enforce a more defined and effective chiral environment, leading to enhanced facial discrimination of the incoming alkene.

| Substrate | Ligand | Yield (%) | ee (%) | Reference |

| trans-Stilbene | (DHQD)₂PHAL | 96 | 91 | [8] |

| (DHQD)₂PYR | >99 | 98 | [8] | |

| (DHQD)₂AQN | 95 | >99 | [8] | |

| Styrene | (DHQD)₂PHAL | 98 | 97 | [8] |

| (DHQD)₂PYR | 96 | 96 | [8] | |

| (DHQD)₂AQN | 97 | 99 | [8] |

Note: The table showcases the performance of the pseudoenantiomeric (DHQD)₂AQN ligand, which provides access to the opposite enantiomer of the diol compared to (DHQ)₂AQN. The magnitude of enantioselectivity is generally comparable between the two pseudoenantiomeric ligands.

Experimental Protocol: A Practical Guide to Asymmetric Dihydroxylation

The following is a representative, step-by-step methodology for a Sharpless Asymmetric Dihydroxylation reaction using a commercially available AD-mix, which can be adapted for use with (DHQ)₂AQN-containing preparations.

Materials:

-

AD-mix containing (DHQ)₂AQN (or a closely related ligand)

-

tert-Butanol

-

Water

-

Alkene substrate

-

Methanesulfonamide (optional, but recommended for certain substrates)

-

Sodium sulfite

-

Ethyl acetate

-

2 M Potassium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. For a 10 mmol scale reaction, 50 mL of each solvent is typically used.[8]

-

Addition of Reagents: To the solvent mixture, add the AD-mix (approximately 14 g for a 10 mmol reaction) and, if required, methanesulfonamide (0.95 g, 10 mmol).[8]

-

Dissolution: Stir the mixture at room temperature until two clear phases are observed. The aqueous layer should be a vibrant yellow due to the ferricyanide.[9]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[9]

-

Substrate Addition: Add the alkene substrate (10 mmol) to the cold, vigorously stirred mixture.[8]

-

Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 6 to 24 hours.[8]

-

Quenching: Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approximately 15 g). Allow the mixture to warm to room temperature and stir for an additional hour.[8]

-

Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

-

Washing: Combine the organic layers and wash with 2 M aqueous potassium hydroxide solution, followed by brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[8]

-

Purification: The crude diol can be purified by flash column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched product.[10]

Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. All manipulations involving the AD-mix should be performed in a well-ventilated fume hood.[9] Avoid inhalation, ingestion, and skin contact. Potassium ferricyanide can release cyanide gas if acidified; therefore, the reaction and workup should be maintained under basic conditions.[9]

Conclusion: A Powerful Tool for Asymmetric Synthesis

The (DHQ)₂AQN ligand represents a valuable and, in many cases, superior alternative to the more common phthalazine-based ligands for the Sharpless Asymmetric Dihydroxylation. Its unique electronic and steric properties, conferred by the rigid anthraquinone linker, can lead to exceptional levels of enantioselectivity, particularly for challenging substrates like unactivated terminal olefins. By understanding the intricacies of the catalytic cycle and the factors that govern its stereochemical outcome, researchers can effectively harness the power of (DHQ)₂AQN catalysis to construct complex chiral molecules with a high degree of precision. This in-depth guide provides the foundational knowledge and practical insights necessary for the successful implementation of this elegant and powerful synthetic methodology in the pursuit of novel therapeutics and advanced materials.

References

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. rroij.com [rroij.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (DHQ)₂AQN

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of the chiral ligand (DHQ)₂AQN, also known as hydroquinine anthraquinone-1,4-diyl diether. Renowned for its efficacy in the Sharpless Asymmetric Dihydroxylation (AD), (DHQ)₂AQN serves as a critical component in the stereoselective synthesis of vicinal diols, which are valuable intermediates in pharmaceutical and fine chemical manufacturing. This document outlines the underlying chemical principles, a step-by-step synthesis and purification workflow, and a multi-technique approach for structural and stereochemical verification, including NMR, HRMS, and polarimetry. It is intended for researchers, chemists, and drug development professionals seeking to implement this powerful catalytic tool.

Introduction: The Significance of (DHQ)₂AQN in Asymmetric Catalysis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents where enantiomeric purity can dictate biological activity and safety. Asymmetric catalysis, the use of chiral catalysts to create chiral products from achiral or prochiral substrates, has emerged as the most elegant and efficient strategy to achieve this control.[1][2]

The Cinchona Alkaloid Legacy

Among the pantheon of chiral catalysts, those derived from cinchona alkaloids—such as quinine and quinidine—hold a privileged status. These naturally occurring compounds possess a unique and rigid bicyclic core with multiple stereocenters, making them exceptional scaffolds for chiral ligands. Their application in asymmetric synthesis has a rich history, leading to the development of highly reliable and selective transformations.[3][4]

(DHQ)₂AQN: A Bespoke Ligand for Dihydroxylation

The ligand (DHQ)₂AQN is a C₂-symmetric molecule derived from dihydroquinine (DHQ), an analogue of quinine where the vinyl group is reduced to an ethyl group. In (DHQ)₂AQN, two dihydroquinine units are tethered via ether linkages to an anthraquinone (AQN) core. This specific design is not arbitrary; the anthraquinone linker provides a rigid, well-defined spatial arrangement for the two chiral alkaloid units, creating a "U-shaped" binding pocket that is crucial for high enantioselectivity in the asymmetric dihydroxylation of olefins.[1]

This ligand is a key component of the commercially available reagent mixture known as AD-mix-α.[1][5] When combined with a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant, (DHQ)₂AQN directs the syn-dihydroxylation of a wide array of prochiral alkenes to furnish chiral 1,2-diols with predictable stereochemistry and often excellent enantiomeric excess.[1][6][7][8]

Synthesis of (DHQ)₂AQN

The synthesis of (DHQ)₂AQN is a nucleophilic aromatic substitution reaction. It involves the coupling of two equivalents of the dihydroquinine alkoxide with a suitable 1,4-disubstituted anthraquinone derivative.

Synthesis Overview & Mechanism

The reaction proceeds via the deprotonation of the C9 hydroxyl group of dihydroquinine (DHQ) by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then displaces leaving groups (typically halogens) on the 1 and 4 positions of the anthraquinone core. The use of a rigid aromatic core like anthraquinone is deliberate, as it ensures the two chiral units are held in a fixed orientation, which is paramount for creating a well-defined chiral environment around the catalytic osmium center.

Caption: General workflow for the synthesis of (DHQ)₂AQN.

Reagents and Equipment

| Reagent/Material | Purpose | Typical Grade |

| Dihydroquinine (DHQ) | Chiral Source | ≥98% |

| 1,4-Dichloroanthraquinone | Linker/Electrophile | ≥97% |

| Sodium Hydride (NaH) | Base | 60% dispersion in oil |

| Anhydrous Toluene | Solvent | DriSolv® or equivalent |

| Ethyl Acetate | Eluent | HPLC Grade |

| Hexanes | Eluent | HPLC Grade |

| Triethylamine | Eluent Modifier | Reagent Grade |

| Silica Gel | Stationary Phase | 230-400 mesh |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography setup.

Detailed Step-by-Step Synthesis Protocol

CAUTION: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add dihydroquinine (2.2 eq) to a flame-dried round-bottom flask containing anhydrous toluene.

-

Deprotonation: To the resulting suspension, carefully add sodium hydride (60% dispersion, 2.5 eq) portion-wise at room temperature.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the C9 hydroxyl group of DHQ to form the sodium alkoxide. The reaction is heterogeneous and may require vigorous stirring. The evolution of H₂ gas will be observed.

-

-

Reaction Incubation: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Cool the reaction mixture to room temperature. Add 1,4-dichloroanthraquinone (1.0 eq) in one portion.

-

Coupling Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: A successful reaction will show the consumption of the starting materials and the appearance of a new, higher-Rf spot corresponding to the product.

-

-

Work-up: Cool the reaction to room temperature. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Procedure

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

-

Column Packing: Pack a column with silica gel using a hexanes/ethyl acetate mixture.

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc), typically with the addition of 0.5-1% triethylamine.

-

Causality: The tertiary amine in the eluent deactivates acidic sites on the silica gel, preventing tailing and potential degradation of the amine-containing ligand.

-

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product.

-

Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield (DHQ)₂AQN as a solid, typically a pale yellow powder.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ligand.

Characterization Strategy

Caption: Multi-technique workflow for ligand characterization.

Expected Physicochemical Properties

| Property | Expected Value | Source |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [9][10] |

| Molecular Weight | 857.05 g/mol | [9][10] |

| Appearance | Solid (e.g., pale yellow powder) | [10] |

| Melting Point | 175-180 °C | |

| Optical Rotation [α]²⁰/D | +495° (c=1 in CHCl₃) |

Spectroscopic Data Analysis

3.3.1 ¹H and ¹³C NMR Spectroscopy NMR spectroscopy is the most powerful tool for confirming the covalent structure of the ligand.[11][12][13] Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The spectrum will be complex but should show characteristic signals for both the anthraquinone and dihydroquinine moieties. Key regions include the aromatic protons of the quinoline and anthraquinone systems, the methoxy signal (~3.9 ppm), and the aliphatic protons of the quinuclidine core. The absence of the C9-OH proton signal from the DHQ starting material is a key indicator of successful ether formation.

-

¹³C NMR: The spectrum will confirm the presence of all 54 carbon atoms. Diagnostic signals include those for the carbonyl carbons of the anthraquinone core (~182 ppm), the aromatic carbons, and the carbons of the alkaloid skeleton.

3.3.2 High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

-

Expected Ion: For (DHQ)₂AQN (C₅₄H₅₆N₄O₆), the expected protonated molecular ion [M+H]⁺ should be observed.

-

Calculated m/z: 857.4278

-

Self-Validation: The experimentally measured m/z value should be within a narrow tolerance (typically < 5 ppm) of the calculated value to definitively confirm the molecular formula.

Application: The Catalytic Cycle of Asymmetric Dihydroxylation

The primary application of (DHQ)₂AQN is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation.[1][9] The ligand coordinates to osmium tetroxide, creating a chiral catalytic species that selectively reacts with one of the two enantiotopic faces of a prochiral alkene.

The catalytic cycle involves several key steps:

-

Ligand Coordination: (DHQ)₂AQN coordinates to OsO₄ to form the active chiral catalyst complex.[1]

-

Cycloaddition: The alkene substrate undergoes a [3+2] cycloaddition with the osmium-ligand complex to form a cyclic osmate ester intermediate.[1][6] The facial selectivity is dictated by the chiral pocket of the ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and a reduced Os(VI) species.[1]

-

Reoxidation: A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆), reoxidizes the Os(VI) back to Os(VIII), regenerating the active catalyst and closing the catalytic cycle.[1][6]

Caption: The catalytic cycle of Sharpless Asymmetric Dihydroxylation.

Conclusion

The (DHQ)₂AQN ligand is a highly effective and reliable tool for asymmetric synthesis. Its rational design, based on the robust cinchona alkaloid framework, allows for predictable and high levels of enantiocontrol in the dihydroxylation of a broad scope of olefins. The synthetic and purification protocols described herein are well-established and, when paired with the comprehensive characterization strategy, provide a validated pathway for researchers to produce and verify this valuable catalytic ligand for use in complex molecule synthesis.

References

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Available from: [Link]

-

Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available from: [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]

-

University of Wisconsin-Madison, Chemistry Department. The Sharpless Asymmetric Dihydroxylation. Available from: [Link]

-

Tian, S., et al. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621-631. Available from: [Link]

-

University of York, Chemistry Department. Catalytic Asymmetric Dihydroxylation. Available from: [Link]

-

G. K. T. Nguyen, D. F. Taber. (2016). Recent total syntheses of anthraquinone-based natural products. PubMed Central. Available from: [Link]

-

Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. Available from: [Link]

-

Grokipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]

-

ScienceOpen. (Supporting Information). Available from: [Link]

-

Grokipedia. AD-mix. Available from: [Link]

-

M. K. Gupta, et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation. Available from: [Link]

-

A. J. Parker, et al. (2012). Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus. PubMed Central. Available from: [Link]

-

ResearchGate. (Supporting Information Fabrication of chiral networks). Available from: [Link]

-

ResearchGate. (Absorption spectra of (DHQ)₂AQN). Available from: [Link]

-

MDPI. (Microbial Synthesis of Non-Natural Anthraquinone Glucosides). Available from: [Link]

-

ResearchGate. (Synthesis of anthraquinone derivatives from phthalic anhydride). Available from: [Link]

-

ResearchGate. (Synthesis and Biological Evaluation of Novel Mixed-Ligand Tc-Labeled Anthraquinone Complexes). Available from: [Link]

-

PubMed Central. (Identification of metabolites from 2D 1H-13C HSQC NMR). Available from: [Link]

-

PubMed Central. (Rapid quantitative 1H–13C two-dimensional NMR with high precision). Available from: [Link]

-

The Royal Society of Chemistry. (Determination of hydroquinone and benzoquinone in pharmaceutical formulations). Available from: [Link]

-

PubMed Central. (Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra). Available from: [Link]

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. sci-hub.box [sci-hub.box]

- 4. moodle2.units.it [moodle2.units.it]

- 5. grokipedia.com [grokipedia.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scbt.com [scbt.com]

- 10. (DHQ)2AQN 95 176097-24-8 [sigmaaldrich.com]

- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

(Dhq)2aqn spectroscopic data NMR IR MS

An In-Depth Technical Guide to the Spectroscopic Characterization of (DHQ)₂AQN

Foreword

To the researchers, chemists, and drug development professionals dedicated to the advancement of asymmetric synthesis, this guide offers a comprehensive examination of the spectroscopic signature of 1,4-bis(9-O-dihydroquininyl)anthraquinone, commonly known as (DHQ)₂AQN. This Cinchona alkaloid-derived ligand is pivotal in numerous stereoselective transformations, most notably the Sharpless Asymmetric Dihydroxylation. An unambiguous understanding of its structural integrity, confirmed through spectroscopic analysis, is the bedrock of reproducible and high-fidelity synthetic outcomes.

This document eschews a conventional template. Instead, it is structured to provide a logical, from-the-ground-up analysis. We will first deconstruct the molecule into its constituent parts—the Dihydroquinine (DHQ) alkaloid and the anthraquinone linker—and then logically synthesize the expected spectroscopic data for the final (DHQ)₂AQN conjugate. This approach is designed not merely to present data, but to explain the causality behind the spectral features, thereby empowering the scientist to interpret their own analytical results with confidence.

Molecular Structure and Physicochemical Properties

(DHQ)₂AQN is a dimeric cinchona alkaloid ligand where two dihydroquinine units are linked to an anthraquinone core via ether bonds at the C9 position of the alkaloids and the 1,4-positions of the anthraquinone.

| Property | Value | Source |

| IUPAC Name | 1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione | [1] |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [2] |

| Molecular Weight | 857.05 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 175-180 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (DHQ)₂AQN. Given the molecule's size and the presence of numerous stereocenters and aromatic systems, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment.

Causality of Experimental Choices: Solvent Selection

The choice of solvent is critical for acquiring high-quality NMR data.

-

Deuterated Chloroform (CDCl₃): This is the most common choice for (DHQ)₂AQN and its precursors due to its excellent solubilizing power for organic molecules and its relatively simple residual solvent signal (~7.26 ppm).[3][4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): A viable alternative for compounds with lower solubility in CDCl₃. Its residual peak appears at ~2.50 ppm.

The key is to select a solvent that fully dissolves the analyte to ensure high-resolution spectra where subtle couplings can be observed.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of (DHQ)₂AQN is complex but can be understood by considering the spectra of its precursors. The symmetry of the molecule means that the two dihydroquinine units are chemically equivalent, simplifying the spectrum.

Key Diagnostic Shifts:

-

Disappearance of Precursor Signals: The phenolic protons of 1,4-dihydroxyanthraquinone (observed at ~12.8 ppm) will be absent.[5] The C9-OH proton of dihydroquinine will also be absent.

-

C9-H Proton Shift: The most diagnostic signal is the proton at the C9 position of the dihydroquinine moiety. In the free alkaloid, this carbinol proton appears around 5.3-5.6 ppm. Upon formation of the ether linkage to the electron-withdrawing anthraquinone core, this proton is significantly deshielded and will shift downfield, expected in the 6.5-7.0 ppm region.

-

Aromatic Region: The spectrum will contain signals from both the quinoline and anthraquinone systems. The protons on the anthraquinone core are expected around 7.2-8.2 ppm. The quinoline protons will appear between 7.0 and 8.8 ppm.

-

Aliphatic Region: The complex, overlapping signals of the quinuclidine ring will be present between approximately 0.8 and 3.5 ppm.

| Predicted Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| Ethyl Group (-CH₃) | ~0.8 - 1.0 | Triplet | Standard aliphatic ethyl group on quinuclidine. |

| Quinuclidine Protons | ~1.2 - 3.5 | Multiplets | Complex, overlapping signals from the bicyclic amine core. |

| Methoxy Group (-OCH₃) | ~3.9 - 4.1 | Singlet | Methoxy group on the quinoline ring. |

| C9-H (ether linkage) | ~6.5 - 7.0 | Doublet | Significant downfield shift from ~5.5 ppm upon etherification. Key diagnostic peak. |

| Anthraquinone Protons | ~7.2 - 8.2 | Multiplets | Aromatic protons on the central linker. |

| Quinoline Protons | ~7.0 - 8.8 | Doublets, Multiplets | Aromatic protons of the dihydroquinine units. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR provides confirmation of the carbon skeleton.

Key Diagnostic Shifts:

-

C9 Carbon: This carbon, bearing the ether linkage, will be a key indicator. Its shift will be influenced by the attachment to the anthraquinone oxygen.

-

Carbonyl Carbons: The two equivalent ketone carbons of the anthraquinone core will appear significantly downfield, typically in the ~180-185 ppm region.

-

Aromatic/Quaternary Carbons: A multitude of signals will be present in the 100-160 ppm range, corresponding to the quinoline and anthraquinone rings.

| Predicted Carbon Group | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Ethyl Group (-CH₃, -CH₂) | ~10 - 30 | Standard aliphatic signals. |

| Quinuclidine Carbons | ~20 - 60 | Aliphatic signals from the bicyclic core. |

| Methoxy Carbon (-OCH₃) | ~55 - 57 | Typical shift for an aromatic methoxy group. |

| C9 Carbon (ether) | ~70 - 80 | Downfield shift due to ether linkage. |

| Aromatic C-H & C-C | ~101 - 160 | Numerous signals for quinoline and anthraquinone carbons. |

| C=O (Ketone) | ~180 - 185 | Characteristic downfield shift for quinone carbonyls. |

Protocol: NMR Data Acquisition

This protocol ensures a self-validating system by acquiring a comprehensive dataset for structural confirmation.

-

Sample Preparation: a. Accurately weigh 10-15 mg of (DHQ)₂AQN into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). c. Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogenous solution is required.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. . Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: a. Acquire a standard 1D proton spectrum. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended. b. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is appropriate. b. Use a relaxation delay of 2 seconds and collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

2D NMR Acquisition (Recommended): a. ¹H-¹H COSY: To establish proton-proton coupling networks, particularly within the quinuclidine and aromatic systems. b. ¹H-¹³C HSQC: To correlate directly attached protons and carbons. This is crucial for unambiguously assigning the dense aliphatic and aromatic regions.

-